molecular formula C14H19ClN2O3 B2898626 propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate CAS No. 2093992-23-3

propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate

Cat. No.: B2898626
CAS No.: 2093992-23-3
M. Wt: 298.77
InChI Key: BYCMGHIZBKABCQ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate is a synthetic compound used in various scientific research and industrial applications. Its complex structure includes functional groups such as ester, amide, and halogenated aromatic moiety, contributing to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate generally involves multiple steps:

  • Esterification: Starting with a suitable alcohol like propan-2-ol and an activated carboxylic acid derivative to form the ester linkage.

  • Amidation: Formylation of the 2-chloropyridine and subsequent reaction with an amine component to form the amide bond.

  • Chirality Introduction: The stereochemistry (2S) is often introduced using chiral catalysts or chiral auxiliaries during the synthesis of the ester or amide components.

Industrial Production Methods: Industrial production typically scales up these processes, optimizing reaction conditions for higher yield and purity. Continuous flow reactors or batch reactors can be employed depending on the specific requirements of the synthesis steps.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Can undergo oxidation at the alcohol or amide nitrogen, depending on the reagent.

  • Reduction: The carbonyl groups in the ester and amide can be reduced to alcohol and amine, respectively.

  • Substitution: The halogenated aromatic ring allows for nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Use of reagents such as PCC (Pyridinium chlorochromate) for mild oxidation conditions.

  • Reduction: Employing reagents like Lithium aluminium hydride (LiAlH4) or Sodium borohydride (NaBH4).

  • Substitution: Nucleophiles like thiols, amines under conditions like reflux in suitable solvents.

Major Products Formed:

  • Oxidation: Formation of aldehydes or carboxylic acids.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Diverse compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Synthesis of complex organic molecules for research in medicinal chemistry.

  • Used as a precursor in multi-step synthetic routes.

Biology and Medicine:

  • Potential as an intermediate in the synthesis of bioactive compounds.

  • Studied for its pharmacological properties in drug discovery.

Industry:

  • Utilized in the development of agrochemicals.

  • Applications in the synthesis of advanced materials.

Mechanism of Action

The compound's effects are often studied in terms of its interaction with biological macromolecules:

  • Molecular Targets: Often targets enzymes or receptors due to its amide and ester functionalities.

  • Pathways Involved: Can be involved in inhibition or activation pathways, depending on the structure of the compound it interacts with.

Comparison with Similar Compounds

  • N-benzyl-N-(2-chloropyridin-4-yl)acetamide: Similar in containing a chloropyridine and amide functionality but differs in the ester part.

  • Propan-2-yl 2-[(2-chloropyridin-4-yl)amino]-3-methylbutanoate: Similar ester but differs in the amide part.

Uniqueness:

  • The combination of ester, amide, and halogenated aromatic ring in a single molecule.

  • The stereochemical aspect (2S) provides distinct biochemical properties.

By combining this specific set of structural features, the compound achieves a balance of stability and reactivity, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

propan-2-yl (2S)-2-[(2-chloropyridine-4-carbonyl)amino]-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-8(2)12(14(19)20-9(3)4)17-13(18)10-5-6-16-11(15)7-10/h5-9,12H,1-4H3,(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCMGHIZBKABCQ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)C)NC(=O)C1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)C)NC(=O)C1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.